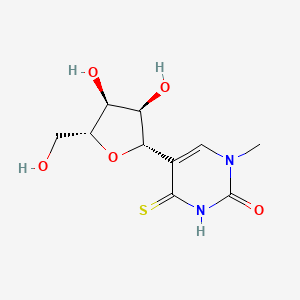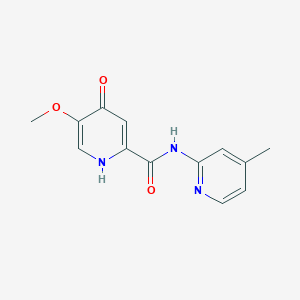
Heptadecan-9-yl 4-(methylamino)-9-(8-(nonyloxy)-8-oxooctyl)-2-oxa-3,5,9-triazaheptadec-4-en-17-oate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptadecan-9-yl 4-(methylamino)-9-(8-(nonyloxy)-8-oxooctyl)-2-oxa-3,5,9-triazaheptadec-4-en-17-oate is a complex organic compound with a unique structure that combines various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Heptadecan-9-yl 4-(methylamino)-9-(8-(nonyloxy)-8-oxooctyl)-2-oxa-3,5,9-triazaheptadec-4-en-17-oate involves multiple steps, including the formation of amide bonds, ether linkages, and the incorporation of various side chains. The general synthetic route can be summarized as follows:
Formation of the Core Structure: The core structure is synthesized by reacting a heptadecan-9-yl derivative with a suitable amine to form the amide bond.
Incorporation of the Methylamino Group: The methylamino group is introduced through a nucleophilic substitution reaction.
Addition of the Nonyloxy Group: The nonyloxy group is added via an etherification reaction.
Final Assembly: The final compound is assembled by coupling the intermediate products under specific reaction conditions, such as controlled temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, automated reaction systems, and purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Heptadecan-9-yl 4-(methylamino)-9-(8-(nonyloxy)-8-oxooctyl)-2-oxa-3,5,9-triazaheptadec-4-en-17-oate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and alcohols.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
Heptadecan-9-yl 4-(methylamino)-9-(8-(nonyloxy)-8-oxooctyl)-2-oxa-3,5,9-triazaheptadec-4-en-17-oate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structure and functional groups.
Materials Science: It is explored for use in the development of novel materials with specific properties, such as hydrophobicity or conductivity.
Biological Studies: The compound’s interactions with biological molecules are investigated to understand its potential effects on cellular processes.
Wirkmechanismus
The mechanism of action of Heptadecan-9-yl 4-(methylamino)-9-(8-(nonyloxy)-8-oxooctyl)-2-oxa-3,5,9-triazaheptadec-4-en-17-oate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets through binding, leading to changes in cellular pathways and physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Heptadecan-9-yl derivatives: Compounds with similar heptadecan-9-yl groups but different functional groups.
Methylamino derivatives: Compounds containing the methylamino group with varying side chains.
Nonyloxy derivatives: Compounds with the nonyloxy group and different core structures.
Uniqueness
Heptadecan-9-yl 4-(methylamino)-9-(8-(nonyloxy)-8-oxooctyl)-2-oxa-3,5,9-triazaheptadec-4-en-17-oate is unique due to its combination of functional groups and the resulting properties
Eigenschaften
Molekularformel |
C48H96N4O5 |
|---|---|
Molekulargewicht |
809.3 g/mol |
IUPAC-Name |
nonyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-[3-[(N-methoxy-N'-methylcarbamimidoyl)amino]propyl]amino]octanoate |
InChI |
InChI=1S/C48H96N4O5/c1-6-9-12-15-18-27-34-44-56-46(53)38-30-23-19-25-32-41-52(43-35-40-50-48(49-4)51-55-5)42-33-26-20-24-31-39-47(54)57-45(36-28-21-16-13-10-7-2)37-29-22-17-14-11-8-3/h45H,6-44H2,1-5H3,(H2,49,50,51) |
InChI-Schlüssel |
ADRZXDCXOCKJRC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCOC(=O)CCCCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCCNC(=NC)NOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B13359349.png)
![3-Methyl-8-azaspiro[4.5]decan-1-amine](/img/structure/B13359350.png)
![2-(Benzo[d][1,3,2]dioxaborol-2-yloxy)aniline](/img/structure/B13359356.png)
![4-amino-5-[1-(methylsulfonyl)piperidin-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B13359357.png)

![6-(4-Tert-butylphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13359380.png)

![4-(6-(3,6-Diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)-6-(2-hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B13359393.png)

![2-Oxa-6-thia-7-azaspiro[3.4]octane 6,6-dioxide](/img/structure/B13359422.png)

